molecular formula C22H30N4O3 B2952193 3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797174-20-9

3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2952193
CAS No.: 1797174-20-9
M. Wt: 398.507
InChI Key: ISIYUOBZQFGRRZ-UHFFFAOYSA-N
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Description

3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic small molecule featuring a 1,2,4-triazol-5-one core substituted with a piperidin-4-yl group, a cyclopropyl moiety, and a methyl group. The 4-butoxybenzoyl substituent on the piperidine ring introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-3-4-15-29-19-9-5-17(6-10-19)21(27)25-13-11-16(12-14-25)20-23-24(2)22(28)26(20)18-7-8-18/h5-6,9-10,16,18H,3-4,7-8,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIYUOBZQFGRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(4-butoxybenzoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological profile.
  • Cyclopropyl Group : A three-membered ring that enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • Triazole Moiety : Known for its role in various biological activities, including antifungal and anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C_{19}H_{26}N_{4}O_{2}
  • Molecular Weight : Approximately 342.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The piperidine and triazole moieties facilitate binding to active sites, potentially leading to the modulation of enzyme activity or receptor signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain strains of bacteria and fungi.
  • Anticancer Potential : The triazole group is often associated with anticancer activity; thus, this compound may exhibit similar properties by inhibiting cell proliferation in cancer cell lines.

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound A1-(4-butoxybenzoyl)piperidinAntimicrobial
Compound BCyclopropyl-triazole derivativeAnticancer
Compound CPiperidine-based triazoleAntifungal

Comparison with Similar Compounds

Key Structural Variations

The target compound’s unique features include:

  • 4-butoxybenzoyl group : Enhances lipophilicity compared to smaller or polar substituents (e.g., benzofuran-2-carbonyl in ’s compound).
  • Cyclopropyl substituent : Introduces steric constraints that may affect binding pocket interactions, unlike phenyl or methyl groups in analogues.
  • Methyl group at N1 : Reduces metabolic vulnerability compared to unsubstituted triazolones.

Comparison Table

Compound Name / ID Core Structure Substituents (R1, R2, R3) Key Properties Source
Target Compound 1,2,4-triazol-5-one R1: 4-butoxybenzoyl-piperidine; R2: cyclopropyl; R3: methyl High lipophilicity, steric bulk N/A
3-(1-(benzofuran-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one 1,2,4-triazol-5-one R1: benzofuran-2-carbonyl-piperidine; R2: cyclopropyl; R3: methyl Reduced lipophilicity, π-π stacking potential
Aprepitant impurity (CAS 172822-29-6) 1,2,4-triazol-5-one R1: morpholino-fluorophenyl; R2: trifluoromethylphenyl-ethoxy Clinically relevant (NK1 receptor antagonist)
5-(1-benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole 1,2,4-triazole R1: benzyl-piperidine; R2: methyl Lower steric hindrance, higher solubility

Functional Implications

  • Lipophilicity: The 4-butoxybenzoyl group likely increases logP compared to benzofuran-2-carbonyl () or morpholino derivatives (). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects : The cyclopropyl group may restrict conformational flexibility compared to phenyl or methyl substituents in analogues like CAS 919100-22-4.

Research Findings and Limitations

Key Observations

  • Synthetic Accessibility : The piperidine-triazolone scaffold is synthetically tractable, as evidenced by analogues in and , though the 4-butoxybenzoyl group may require specialized coupling conditions.

Limitations in Current Evidence

  • Pharmacological Data: No direct efficacy, toxicity, or ADME data are available for the target compound.

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